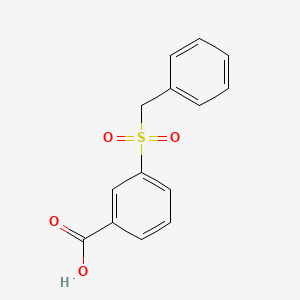

3-Phenylmethanesulfonylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c15-14(16)12-7-4-8-13(9-12)19(17,18)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBNVHKERLQFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenylmethanesulfonylbenzoic Acid and Its Derivatives

Strategies for the Construction of the 3-Phenylmethanesulfonylbenzoic Acid Core Structure

The assembly of the this compound core relies on the sequential or convergent formation of its three key components: the benzoic acid moiety, the methanesulfonyl linker, and the phenyl group.

Benzoic Acid Moiety Functionalization Approaches

A primary strategy for constructing the target molecule involves the functionalization of a pre-existing benzoic acid derivative. A common and efficient starting point is 3-(chlorosulfonyl)benzoic acid, which is commercially available or can be prepared from 3-sulfobenzoic acid. The sulfonyl chloride group serves as a versatile handle for introducing the desired sulfonylmethane linker.

Alternatively, one could start from 3-mercaptobenzoic acid. This thiol can be alkylated with a suitable benzyl (B1604629) halide to form a thioether, which is then oxidized to the corresponding sulfone. This route offers flexibility in introducing the phenyl group early in the synthetic sequence.

A generalized scheme for the synthesis starting from 3-sulfobenzoic acid is presented below:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | 3-Sulfobenzoic acid | Thionyl chloride (SOCl₂) | Heat | 3-(Chlorosulfonyl)benzoic acid |

| 2 | 3-(Chlorosulfonyl)benzoic acid | Sodium sulfite (B76179) (Na₂SO₃) | Water | Sodium 3-sulfinobenzoate |

| 3 | Sodium 3-sulfinobenzoate | Benzyl bromide | Polar aprotic solvent (e.g., DMF, DMSO) | This compound |

Table 1: Synthetic Route from 3-Sulfobenzoic Acid

Introduction and Modification of the Methanesulfonyl Group

The introduction of the methanesulfonyl group is a critical step in the synthesis. As outlined in the table above, a two-step process starting from 3-(chlorosulfonyl)benzoic acid is a common approach. The reduction of the sulfonyl chloride to a sulfinate salt, followed by nucleophilic substitution with a benzyl halide, is a well-established method for forming the C-S bond of the sulfone.

Another important method involves the oxidation of a precursor thioether. For instance, the reaction of 3-mercaptobenzoic acid with benzyl chloride would yield 3-(benzylthio)benzoic acid. Subsequent oxidation of the thioether with a suitable oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), affords the desired this compound. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions on the aromatic rings.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 3-(Benzylthio)benzoic acid | Hydrogen peroxide (H₂O₂) | Acetic acid | This compound |

| 3-(Benzylthio)benzoic acid | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | This compound |

Table 2: Oxidation of 3-(Benzylthio)benzoic acid

Phenyl Group Integration into the Sulfonylmethane Linker

The phenyl group is typically introduced as part of a benzyl halide, such as benzyl bromide or benzyl chloride, which readily reacts with a sulfur-based nucleophile. This approach allows for the late-stage introduction of the phenyl group, providing flexibility for synthesizing derivatives with substitutions on this ring. The reaction of sodium 3-sulfinobenzoate with benzyl bromide is a classic example of this strategy, proceeding via an SN2 mechanism.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties.

Regioselective Substitutions on the Phenyl Ring

The introduction of substituents onto the phenyl ring of the benzylsulfonyl moiety can be achieved by using appropriately substituted benzyl halides in the synthesis. For example, the use of 4-nitrobenzyl bromide in the reaction with sodium 3-sulfinobenzoate would yield 3-((4-nitrophenyl)methanesulfonyl)benzoic acid.

Alternatively, electrophilic aromatic substitution on the pre-formed this compound can be employed. The directing effects of the existing substituents must be considered. The carboxylic acid group is a meta-director, while the benzylsulfonyl group is also generally a deactivating, meta-directing group on the benzoic acid ring. However, for the terminal phenyl ring, the benzylsulfonyl group acts as an ortho-, para-director, although its deactivating nature can make substitutions challenging.

Regioselective Nitration: Nitration of this compound with a mixture of nitric acid and sulfuric acid is expected to primarily yield the 3-((4-nitrophenyl)methanesulfonyl)benzoic acid, along with some of the ortho-isomer.

Regioselective Halogenation: Halogenation, for instance, with bromine in the presence of a Lewis acid catalyst, would also be expected to favor substitution at the para-position of the terminal phenyl ring. organic-chemistry.org

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-((4-Nitrophenyl)methanesulfonyl)benzoic acid |

| Bromination | Br₂, FeBr₃ | 3-((4-Bromophenyl)methanesulfonyl)benzoic acid |

Table 3: Regioselective Substitutions on the Phenyl Ring

Variations in the Alkyl Chain of the Sulfonyl Group

Homologues of this compound can be synthesized by varying the alkyl group attached to the sulfonyl moiety. This can be achieved by using different alkyl halides in the reaction with a sulfinate precursor. For instance, reacting sodium 3-sulfinobenzoate with ethyl iodide would produce 3-(ethylsulfonyl)benzoic acid. A convenient method for the preparation of various (alkylsulfonyl)benzoic acids has been reported, involving the reaction of a (chlorosulfonyl)benzoic acid with a 2-halo carboxylic acid, followed by decarboxylation. acs.org

| Starting Material | Alkyl Halide | Product |

| Sodium 3-sulfinobenzoate | Ethyl iodide | 3-(Ethylsulfonyl)benzoic acid |

| Sodium 3-sulfinobenzoate | Propyl bromide | 3-(Propylsulfonyl)benzoic acid |

| Sodium 3-sulfinobenzoate | Isopropyl iodide | 3-(Isopropylsulfonyl)benzoic acid |

Table 4: Synthesis of Alkylsulfonylbenzoic Acid Homologues

Derivatization of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group in this compound is a versatile functional handle that allows for the synthesis of a variety of derivatives, most notably esters and amides. These transformations typically proceed via nucleophilic acyl substitution, where the hydroxyl portion of the carboxyl group is replaced by an alkoxy or amino group, respectively.

Esterification

The conversion of this compound to its corresponding esters can be accomplished through several established protocols. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). To drive the equilibrium towards the product ester, an excess of the alcohol is typically used, or water is removed as it is formed, in accordance with Le Chatelier's Principle libretexts.orgtcu.edu.

More specialized methods can be employed for sensitive substrates or to achieve higher yields. The Mitsunobu reaction, for instance, allows for the esterification of benzoic acids with phenols under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) researchgate.net. Additionally, catalysts such as N-bromosuccinimide (NBS) have been shown to effectively promote the esterification of various benzoic acids with alcohols mdpi.com.

Interactive Table: Esterification Methods for Benzoic Acids

| Method | Reagents | Catalyst/Conditions | Key Features |

| Fischer-Speier | Alcohol (e.g., Methanol, Ethanol) | Concentrated H₂SO₄, Heat | Equilibrium-driven; requires excess alcohol or water removal tcu.edu. |

| Mitsunobu Reaction | Alcohol (especially Phenols) | PPh₃, DIAD/DEAD | Mild conditions; good for acid-sensitive substrates researchgate.net. |

| NBS-Catalyzed | Alcohol | N-Bromosuccinimide (NBS), 70 °C | Mild catalytic method avoiding strong acids mdpi.com. |

| Acyl Chloride Route | Thionyl Chloride (SOCl₂), then Alcohol | Pyridine (B92270) or other weak base | Two-step process via a highly reactive acyl chloride intermediate. |

Amidation

The synthesis of amides from this compound generally requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and inefficient. A standard laboratory procedure involves converting the carboxylic acid into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) libretexts.orggoogle.com. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated wikipedia.org.

Alternatively, peptide coupling reagents can be used for direct amidation under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing it to be attacked by an amine to form the amide bond libretexts.org.

Interactive Table: Amidation Methods for Benzoic Acids

| Method | Reagents | Conditions | Key Features |

| Acyl Chloride Route | 1. SOCl₂ or PCl₃2. Amine (R₂NH) | 1. Reflux2. Base (e.g., Pyridine) | Highly efficient and general method google.com. |

| DCC Coupling | Amine (R₂NH), DCC | Room Temperature | Mild conditions, forms a dicyclohexylurea byproduct libretexts.org. |

| Mixed Anhydride (B1165640) | 1. Tosyl Chloride (TsCl)2. Amine (R₂NH) | Base (e.g., Pyridine) | Activation via a mixed p-toluenesulfonic-carboxylic anhydride georganics.sk. |

Mechanistic Insights into Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes to this compound and its derivatives. The key transformations rely on well-established principles of electrophilic and nucleophilic substitution reactions, as well as oxidative and reductive processes.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) is fundamental to the synthesis of the substituted benzene (B151609) core of the target molecule wikipedia.orgmasterorganicchemistry.com. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is dictated by the electronic properties of the substituents already present on the ring.

Both the benzylsulfonyl (-SO₂CH₂Ph) group and the carboxylic acid (-COOH) group are electron-withdrawing. As a result, they are deactivating and act as meta-directors for subsequent electrophilic substitutions youtube.com. This directing effect is crucial for the synthesis of the 1,3-disubstituted pattern of this compound. For example, the sulfonation of benzoic acid with fuming sulfuric acid would introduce a sulfonic acid group at the meta-position to yield 3-sulfobenzoic acid youtube.comquora.com. Similarly, performing a Friedel-Crafts type reaction on a precursor already containing a meta-director would guide the incoming group to the desired position.

The general mechanism involves two primary steps:

Attack of the aromatic π-electron system on a potent electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion libretexts.org.

Deprotonation of the sigma complex by a weak base, which restores the aromaticity of the ring and yields the substituted product wikipedia.org.

Nucleophilic Substitution Pathways on Sulfonyl and Carboxylic Acid Precursors

On Carboxylic Acid Precursors The esterification and amidation reactions discussed previously proceed via a nucleophilic acyl substitution mechanism jove.comkhanacademy.org. This is a two-step addition-elimination process:

Addition: The nucleophile (an alcohol for esterification or an amine for amidation) attacks the electrophilic carbonyl carbon of the (often protonated or activated) carboxylic acid. This breaks the C=O π-bond and forms a tetrahedral intermediate vaia.comyoutube.com.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (water or a derivative thereof) jove.com. Under acidic conditions, the hydroxyl group is protonated to form -OH₂⁺, a much better leaving group vaia.com.

On Sulfonyl Precursors The synthesis of the sulfonyl moiety often involves a nucleophilic substitution at the sulfur atom of a sulfonyl chloride precursor (e.g., 3-carboxybenzenesulfonyl chloride). The mechanism of nucleophilic substitution at a tetracoordinate sulfur atom is more complex than at a carbon center. Depending on the nucleophile, substrate, and solvent, it can occur through different pathways mdpi.com.

Studies on arenesulfonyl chlorides suggest that these reactions can proceed via a synchronous SN2-like mechanism with a single transition state or a stepwise addition-elimination (A-E) mechanism that involves a transient pentavalent sulfur intermediate (a sulfurane) nih.govnih.gov. For the reaction of an arenesulfonyl chloride with a nucleophile, the process typically involves the attack of the nucleophile on the electrophilic sulfur atom, followed by the departure of the chloride leaving group acs.org.

Oxidative and Reductive Transformations in Synthesis

Oxidative and reductive steps are often essential for introducing or modifying functional groups in a multi-step synthesis.

Oxidative Transformations A common synthetic strategy for preparing benzoic acids involves the oxidation of an alkyl group attached to the benzene ring. For instance, a precursor like 3-methylbenzenesulfonyl chloride could be synthesized, and the methyl group could then be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for converting a benzylic methyl group into a carboxylic acid quora.com.

Reductive Transformations Reduction reactions are particularly useful for manipulating the directing effects of substituents during an electrophilic aromatic substitution sequence. The nitro group (-NO₂) is a powerful electron-withdrawing, meta-directing group. However, it can be readily reduced to an amino group (-NH₂), which is a strong electron-donating, ortho, para-director wikipedia.org. This transformation allows for a reversal of regiochemical control.

A variety of reagents can be used to reduce aromatic nitro compounds, including metals in acid (such as Sn/HCl or Fe/HCl) or catalytic hydrogenation (H₂ over Pd/C) sciencemadness.org. For example, m-nitrobenzoic acid can be reduced to m-aminobenzoic acid using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney-Ni google.comresearchgate.netresearchgate.net. This amino group could then be further modified if needed for a particular synthetic route.

Chemical Reactivity and Reaction Mechanisms of 3 Phenylmethanesulfonylbenzoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a cornerstone of the molecule's acidic and electrophilic character. Its reactivity is primarily centered on the acidic proton and the electrophilic carbonyl carbon.

Proton Transfer and Acid-Base Equilibria

The most fundamental reaction of the carboxylic acid group is the transfer of its acidic proton to a base. libretexts.org In an aqueous solution, 3-Phenylmethanesulfonylbenzoic acid undergoes dissociation to form a carboxylate anion and a hydronium ion. libretexts.org The position of this equilibrium is quantified by its acid dissociation constant (pKa).

The acidity of a substituted benzoic acid is influenced by the electronic effects of its substituents. rsc.org The parent benzoic acid has a pKa of approximately 4.20 in water. ut.eeoup.com The presence of the phenylmethanesulfonyl group at the meta-position significantly impacts the acidity. The sulfonyl group (-SO2-) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and inductive effects. reddit.comquora.com This electron withdrawal stabilizes the resulting carboxylate conjugate base, thereby increasing the acidity of the parent molecule. Consequently, the pKa of this compound is expected to be lower (indicating a stronger acid) than that of unsubstituted benzoic acid. rsc.org This increased acidity is a direct result of the stabilization of the negative charge on the carboxylate anion by the inductive pull of the meta-sulfonyl group.

Table 1: Comparison of pKa Values in Water

| Compound | pKa Value |

|---|---|

| Benzoic Acid | 4.20 ut.eeoup.com |

| 3-Nitrobenzoic Acid | 3.44 |

| This compound | Predicted < 4.20 |

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of the carboxylic acid group is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. fiveable.memasterorganicchemistry.com These reactions typically proceed through a tetrahedral intermediate. libretexts.orglibretexts.org However, the hydroxyl group (-OH) is a poor leaving group, so direct substitution is often difficult. libretexts.orglibretexts.org To facilitate these reactions, the carboxylic acid is frequently activated.

Common transformations include:

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the attack by the alcohol nucleophile. libretexts.org

Amide Formation: Reaction with amines to form amides typically requires harsher conditions or the conversion of the carboxylic acid to a more reactive derivative. fiveable.me

Conversion to Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl2) or oxalyl chloride can convert the carboxylic acid into the highly reactive acyl chloride. libretexts.orgwikipedia.org This acyl chloride is a versatile intermediate for synthesizing esters, amides, and other derivatives under milder conditions. The reaction with thionyl chloride proceeds by first converting the -OH group into a better leaving group. libretexts.org

The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the leaving group to regenerate the carbonyl double bond. libretexts.org

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as CO2, is a potential reaction for carboxylic acids. For most aromatic carboxylic acids, this process requires high temperatures and is often difficult. nih.gov The rate of decarboxylation can be influenced by the stability of the aryl anion or radical intermediate formed upon CO2 loss. While electron-withdrawing groups can sometimes facilitate decarboxylation, there is no specific indication in the searched literature that this compound undergoes facile decarboxylation under typical conditions. Modern methods, such as those involving copper catalysis, can achieve decarboxylation of benzoic acids under much milder conditions (e.g., 35-140°C), but this is a specific catalytic process rather than an inherent thermal reactivity pathway. nih.govrsc.orggoogle.com

Reactivity Profile of the Sulfonyl Group

The phenylmethanesulfonyl group [(C6H5)CH2SO2-] plays a crucial role in modulating the reactivity of the entire molecule, primarily through its powerful electronic effects and its inherent stability.

Electron-Withdrawing Effects and Aromatic Ring Deactivation/Activation

The sulfonyl group (-SO2-) is one of the strongest electron-withdrawing groups. reddit.comresearchgate.net This is due to a combination of the inductive effect of the two highly electronegative oxygen atoms and potential d-orbital resonance. This strong electron withdrawal has two major consequences for the attached benzene (B151609) ring:

Ring Deactivation: By pulling electron density away from the aromatic ring, the sulfonyl group makes the ring less nucleophilic. quora.com This deactivates the ring towards electrophilic aromatic substitution (EAS) reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The ring is significantly less reactive than unsubstituted benzene. quora.com

Meta-Direction: As a deactivating group, the sulfonyl group directs incoming electrophiles to the meta position. This is because the carbocation intermediates formed during electrophilic attack at the ortho and para positions are significantly destabilized by the adjacent, strongly electron-withdrawing sulfonyl group. The meta-attack intermediate is the least destabilized and therefore favored.

Stability and Reactivity in Various Chemical Environments

The sulfonyl group itself is known for its high stability. chem-station.com It is generally resistant to a wide range of chemical conditions, including many acidic and basic environments. chem-station.com This robustness makes it a useful functional group in complex syntheses.

Stability towards Hydrolysis: Aryl sulfonyl groups are generally resistant to hydrolysis. nih.gov While sulfonyl chlorides can be hydrolyzed to sulfonic acids, the carbon-sulfur bond in a sulfone (like the one in this compound) is very stable. wikipedia.orggoogle.com

Reductive Cleavage: While stable, the sulfonyl group is not completely inert. Strong reducing conditions can lead to the cleavage of the C-S bond.

Thermal Stability: The sulfonyl group contributes to the thermal robustness of molecules. Aryl sulfonyl fluorides, for instance, are noted for being more thermally and chemically robust than their chloride counterparts. nih.gov

Reactivity of the Phenyl Substituent

The reactivity of the phenyl group in this compound is influenced by the electronic effects of its substituents: the carboxylic acid (-COOH) group and the phenylmethanesulfonyl (-SO2CH2C6H5) group. These substituents dictate the electron density of the aromatic ring and, consequently, its susceptibility to attack by electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic aromatic substitution is a fundamental reaction type for benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. lumenlearning.com The rate and regioselectivity of these reactions are determined by the nature of the substituents already present on the ring. libretexts.org Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). byjus.com

In the case of this compound, both the carboxylic acid and the phenylmethanesulfonyl groups are electron-withdrawing. The carboxylic acid group deactivates the ring through both inductive and resonance effects. The sulfonyl group (-SO2-) within the phenylmethanesulfonyl substituent is a very strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This deactivating influence significantly reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles than benzene itself.

Deactivating groups generally direct incoming electrophiles to the meta position. byjus.com In this compound, the carboxylic acid is at position 1 and the phenylmethanesulfonyl group is at position 3. Therefore, further electrophilic substitution would be expected to occur at the positions meta to both groups, which are positions 5 and, to a lesser extent due to steric hindrance, positions 2, 4, and 6 relative to the existing substituents.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.comchemguide.co.uk The conditions for these reactions on this compound would need to be harsher (e.g., higher temperatures, stronger catalysts) than those used for benzene due to the deactivating nature of the substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-3-(phenylmethanesulfonyl)benzoic acid |

| Bromination | Br₂/FeBr₃ | 5-Bromo-3-(phenylmethanesulfonyl)benzoic acid |

| Sulfonation | SO₃/H₂SO₄ | 5-Sulfo-3-(phenylmethanesulfonyl)benzoic acid |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This type of reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho and para to the leaving group. wikipedia.org These groups help to stabilize the negatively charged intermediate, often called a Meisenheimer complex, that forms during the reaction. byjus.com

The benzene ring of this compound itself does not have a suitable leaving group for a typical SNAr reaction. However, if a derivative were synthesized, for instance, by replacing one of the hydrogens with a halogen (e.g., fluorine or chlorine), the presence of the two strong electron-withdrawing groups would activate the ring towards nucleophilic attack. For example, in a hypothetical 5-chloro-3-(phenylmethanesulfonyl)benzoic acid, the chloro group would be the leaving group, and the electron-withdrawing substituents would facilitate its displacement by a nucleophile. The reaction proceeds via an addition-elimination mechanism. byjus.comopenstax.org

Intermolecular Interactions and Aggregation Phenomena

The physical properties and solid-state structure of this compound are governed by the intermolecular forces between its molecules. libretexts.orglibretexts.org The primary forces at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces. libretexts.orglibretexts.org

The carboxylic acid group is a key player in the intermolecular interactions of this compound. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen and the hydroxyl oxygen). libretexts.org This typically leads to the formation of strong hydrogen-bonded dimers in the solid state and in non-polar solvents, a common feature for carboxylic acids.

The sulfonyl group is highly polar, contributing to strong dipole-dipole interactions. The phenyl rings, both the one substituted with the carboxylic acid and the one in the benzyl (B1604629) group, can participate in π-π stacking interactions, a form of London dispersion force. These interactions, along with the potential for aggregation, are significant in understanding the compound's solubility and crystal packing. nih.govyoutube.com

Table 2: Key Intermolecular Interactions in this compound

| Intermolecular Force | Originating Functional Group(s) | Significance |

| Hydrogen Bonding | Carboxylic acid (-COOH) | Strong, directional interactions leading to dimer formation and extended networks. libretexts.org |

| Dipole-Dipole Interactions | Sulfonyl (-SO₂-), Carboxylic acid (-COOH) | Contribute to the overall polarity and cohesive forces between molecules. libretexts.org |

| π-π Stacking | Phenyl rings | Weaker, non-directional interactions that influence crystal packing and aggregation. |

| London Dispersion Forces | Entire molecule | Present in all molecules and increase with molecular size. libretexts.org |

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Phenylmethanesulfonylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Spectral Interpretation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the structural analysis of 3-Phenylmethanesulfonylbenzoic acid. The spectra provide critical data on the number and types of protons and carbons, their chemical environments, and their neighboring atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid and phenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the acidic proton of the carboxylic acid. The chemical shifts (δ) of the aromatic protons would likely appear in the range of 7.0-8.5 ppm, with their specific positions and splitting patterns dictated by the electron-withdrawing effects of the sulfonyl and carboxyl groups. The methylene protons adjacent to the sulfonyl group are expected to be deshielded and appear as a singlet around 4.5-5.0 ppm. The carboxylic acid proton, being highly deshielded, would typically be observed as a broad singlet at a downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, distinct signals are expected for the carboxyl carbon, the carbons of the two aromatic rings, and the methylene carbon. The carboxyl carbon would appear at the most downfield position, typically in the range of 165-175 ppm. The aromatic carbons would resonate in the 120-140 ppm region, with their chemical shifts influenced by the substituents. The methylene carbon of the benzyl group would be found further upfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 165-175 |

| Aromatic (Benzoic Acid Ring) | 7.5-8.5 (multiplets) | 125-140 |

| Aromatic (Phenyl Ring) | 7.2-7.5 (multiplets) | 125-140 |

| Methylene (-CH₂-) | 4.5-5.0 (singlet) | 60-70 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity of the protons within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the benzyl group to the sulfonyl group and the sulfonyl group to the benzoic acid ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for the primary connectivity of this relatively rigid molecule, NOESY can provide insights into the preferred conformation of the molecule in solution.

Solid-State NMR Applications

Solid-state NMR (ssNMR) can be utilized to study the structure and dynamics of this compound in its crystalline or amorphous solid forms. This technique is particularly useful for identifying polymorphism (the existence of multiple crystalline forms) and for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups in the solid state.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precise mass allows for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. The exact mass is a critical piece of data for confirming the identity of a newly synthesized compound or for identifying an unknown.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) from the initial mass spectrum, followed by its fragmentation and analysis of the resulting fragment ions (daughter ions). This technique provides detailed information about the structure of the parent ion and its fragmentation pathways. For this compound, MS/MS analysis would likely reveal characteristic fragmentation patterns, such as the loss of the hydroxyl group from the carboxylic acid, cleavage of the C-S and S-C bonds, and fragmentation of the aromatic rings. The interpretation of these fragmentation patterns can corroborate the structure determined by NMR spectroscopy.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M - OH]⁺ | Ion resulting from loss of a hydroxyl radical | 259 |

| [M - COOH]⁺ | Ion resulting from loss of the carboxyl group | 231 |

| [C₇H₇SO₂]⁺ | Phenylmethanesulfonyl cation | 155 |

| [C₇H₅O₂]⁺ | Carboxybenzoyl cation | 121 |

| [C₇H₇]⁺ | Tropylium ion (from benzyl group) | 91 |

Note: 'M' represents the molecular ion. The m/z values are nominal masses.

Ionization Techniques for Complex Matrices

The analysis of this compound within complex biological or environmental matrices by mass spectrometry hinges on the selection of an appropriate ionization technique. The goal is to generate gas-phase ions of the analyte with high efficiency while minimizing interference from the surrounding matrix components. For a molecule like this compound, which possesses both a polar carboxylic acid group and a less polar benzylsulfonyl moiety, soft ionization techniques are paramount to prevent fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI) is a premier technique for this purpose. nih.gov Given the acidic proton of the carboxylic acid group, ESI in negative ion mode ([M-H]⁻) is particularly effective. The molecule readily deprotonates in solution, and the application of a high voltage to the capillary containing the sample solution creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of analyte ions into the gas phase. This method is highly compatible with liquid chromatography (LC), allowing for the separation of this compound from matrix components prior to detection.

Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative or complementary technique to ESI. nih.gov APCI is generally more suitable for less polar compounds than ESI, but it can be effective for this compound, particularly if the matrix is non-polar. In APCI, a heated nebulizer vaporizes the sample, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through proton transfer or charge exchange reactions.

Matrix-Assisted Laser Desorption/Ionization (MALDI) , while often associated with large biomolecules, can be adapted for the analysis of small molecules like this compound, especially in complex mixtures. nih.gov The success of MALDI is highly dependent on the choice of matrix, a small, UV-absorbing compound that co-crystallizes with the analyte. nih.gov For acidic analytes, matrices such as 9-aminoacridine (B1665356) or α-cyano-4-hydroxycinnamic acid can be employed. The matrix absorbs the laser energy, leading to a soft desorption and ionization of the analyte, often as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. A key challenge in small molecule MALDI is the potential for matrix-related ions to interfere in the low-mass region (<500 Da). nih.gov However, rational matrix selection based on the analyte's properties can mitigate this issue. nih.gov

The combination of multiple ionization methods often provides the most comprehensive coverage for analyzing complex samples, as each technique has its own inherent biases in ionization efficiency for different chemical classes. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent bonds. nih.gov These methods are powerful for confirming the presence of key functional groups and probing the conformational state of this compound. nih.govspectroscopyonline.com IR and Raman spectroscopy are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. spectroscopyonline.com

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its functional groups. The assignment of these bands confirms the molecular structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) | IR |

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Aliphatic C-H (CH₂) | Stretching | 2950 - 2850 | IR, Raman |

| Carbonyl (C=O) | Stretching | 1710 - 1680 | IR |

| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350 - 1300 | IR |

| Sulfonyl (S=O) | Symmetric Stretching | 1160 - 1120 | IR |

| C-O | Stretching | 1320 - 1210 | IR |

| S-O | Stretching | 900 - 700 | IR |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer that is expected to form in the solid state. The carbonyl (C=O) stretching frequency is also indicative of this dimerization. The sulfonyl group gives rise to two strong, characteristic stretching bands in the IR spectrum, providing clear evidence for this part of the molecule. The region below 1300 cm⁻¹ is known as the fingerprint region, where complex coupled vibrations create a unique pattern for the entire molecule. su.se

The vibrational spectrum of this compound is sensitive to its molecular conformation, particularly the torsion angles involving the sulfonyl bridge and the orientation of the phenyl rings. Changes in these dihedral angles can lead to shifts in the frequencies and intensities of certain vibrational modes.

For instance, the coupling between the C-S-O and S-O-C bending modes and the stretching vibrations of the adjacent C-C bonds in the rings can be influenced by the relative orientation of the aromatic systems. Polymorphism, the existence of different crystal packing arrangements, can lead to distinct spectral features in the solid-state IR and Raman spectra. These differences arise because the local environment and intermolecular interactions (like hydrogen bonding) in each polymorphic form are different, which in turn affects the vibrational modes of the molecule. This sensitivity allows vibrational spectroscopy to be a powerful tool for studying conformational isomers and identifying different solid-state forms.

X-ray Crystallography

By diffracting X-rays off a single, high-quality crystal of this compound, a complete and unambiguous structural model can be obtained. nih.gov This technique would yield precise atomic coordinates, from which all intramolecular distances and angles can be calculated. Key structural questions that single-crystal X-ray diffraction can answer include:

The precise conformation of the molecule: This includes the dihedral angles between the two phenyl rings and the geometry around the sulfonyl group.

The nature of the intermolecular interactions: It would reveal the hydrogen bonding network, particularly the common carboxylic acid dimer synthon, where two molecules are held together by a pair of O-H···O=C hydrogen bonds.

The presence of any intramolecular hydrogen bonds.

Confirmation of the connectivity and constitution of the molecule , leaving no ambiguity.

The resulting crystallographic data would be deposited in a structural database, such as the Cambridge Structural Database (CSD), for public access.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov Different polymorphs of this compound could arise from variations in molecular conformation or from different arrangements of the same conformer in the crystal lattice. mdpi.com These different forms can have distinct physical properties, such as melting point, solubility, and stability.

X-ray Powder Diffraction (XRPD) is a primary tool for identifying and characterizing polymorphs. units.it Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. units.it By comparing the XRPD patterns of different batches of this compound, one can determine if polymorphism is present.

Variable-Temperature X-ray Diffraction (VT-XRD) can be used to study phase transitions between different polymorphic forms as a function of temperature. nih.gov This is crucial for understanding the thermodynamic stability relationships between polymorphs.

The analysis of the crystal packing would focus on identifying the key intermolecular interactions that govern the supramolecular assembly. For this compound, this would likely involve a combination of:

Strong O-H···O hydrogen bonds forming the carboxylic acid dimers.

Weaker C-H···O interactions involving the sulfonyl oxygen atoms and aromatic C-H donors.

π-π stacking interactions between the aromatic rings.

Understanding the interplay of these interactions is fundamental to crystal engineering and predicting the solid-state structure of related molecules.

Theoretical and Computational Chemistry Studies of 3 Phenylmethanesulfonylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the properties of organic molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. For 3-Phenylmethanesulfonylbenzoic acid, such calculations would provide fundamental insights into its stability, reactivity, and intermolecular interactions.

Electronic Structure, Bonding, and Charge Distribution Analysis

Understanding the distribution of electrons within this compound is key to explaining its chemical behavior. Quantum chemical calculations can generate detailed information about electron density, atomic charges, and electrostatic potential.

Detailed Research Findings: A computational analysis would reveal the molecule's electronic landscape. The sulfonyl (-SO₂) and carboxylic acid (-COOH) groups are strongly electron-withdrawing, leading to a significant polarization of the molecule. An analysis of the Molecular Electrostatic Potential (MEP) map would show regions of negative potential (red/yellow) concentrated around the highly electronegative oxygen atoms of the sulfonyl and carboxyl groups, indicating their roles as sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the carboxylic acid would be a site of high positive potential (blue), confirming its acidic nature.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) theory, quantifies the partial charge on each atom. This data is crucial for understanding electrostatic interactions and predicting reaction mechanisms.

Illustrative Data Table: Predicted Mulliken Atomic Charges This table presents hypothetical data representative of what a DFT/B3LYP calculation might yield for selected atoms in this compound.

| Atom | Predicted Mulliken Charge (a.u.) |

| S (Sulfonyl) | +1.25 |

| O (Sulfonyl, avg.) | -0.70 |

| C (Carbonyl) | +0.65 |

| O (Carbonyl) | -0.55 |

| O (Hydroxyl) | -0.60 |

| H (Hydroxyl) | +0.45 |

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO, as the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor (electrophile). youtube.comyoutube.com

Detailed Research Findings: For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, suggesting these are the most probable sites for electrophilic aromatic substitution. The LUMO would likely be distributed across the electron-deficient sulfonyl and carboxyl groups, indicating these as the centers for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. epstem.net A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational methods can precisely calculate these orbital energies. nih.gov

Illustrative Data Table: Frontier Orbital Energies This table shows plausible frontier orbital energies for this compound calculated at a theoretical level.

| Parameter | Energy (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 6.35 |

Acidity (pKa) Predictions and Protonation State Modeling

Computational methods can accurately predict the acid dissociation constant (pKa), a fundamental property of the carboxylic acid group. nih.gov These predictions typically use a thermodynamic cycle (Born-Haber cycle) that dissects the dissociation process in solution into steps that can be calculated using quantum chemistry. nih.gov

Detailed Research Findings: The calculation involves computing the Gibbs free energies of the protonated acid and its conjugate base (carboxylate anion) in both the gas phase and in solution. The inclusion of a continuum solvation model (such as PCM or SMD) is essential to account for the stabilizing effect of the solvent (e.g., water) on the ions. nih.govpeerj.com Different levels of theory and basis sets can be tested to achieve results that correlate well with experimental values for similar compounds. researchgate.net The predicted pKa value is critical for understanding the molecule's charge state at a given pH, which influences its solubility, transport, and biological interactions.

Illustrative Data Table: Predicted pKa Values with Different Solvation Models This table presents hypothetical pKa values for the carboxylic acid group, demonstrating the influence of the computational model.

| Computational Method | Solvation Model | Predicted pKa |

| DFT (B3LYP/6-31G) | PCM | 3.95 |

| DFT (B3LYP/6-31G) | SMD | 3.88 |

| DFT (M06-2X/6-311+G**) | SMD | 3.81 |

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound arises from the possible rotations around several single bonds, such as the bonds connecting the phenyl rings to the sulfonyl group and the benzoic acid moiety. Conformational analysis maps the potential energy surface to identify the most stable three-dimensional structures (conformers) and the energy barriers between them.

Identification of Stable Conformers and Rotational Barriers

To identify stable conformers, computational chemists perform a potential energy surface scan. This involves systematically rotating the molecule around specific dihedral angles and calculating the energy at each step. The resulting low-energy minima correspond to stable conformers, while the energy maxima between them represent the rotational energy barriers. nih.gov

Detailed Research Findings: For this compound, key rotations would be around the C-S bond (linking the benzyl (B1604629) group to the sulfone) and the C-C bond (linking the benzoic acid to the sulfone). The analysis would likely reveal several stable conformers differing in the relative orientation of the two aromatic rings and the carboxyl group. The energy differences between these conformers might be small, suggesting that the molecule exists as a mixture of conformations at room temperature. The calculated rotational barriers provide information on how quickly these conformers can interconvert.

Illustrative Data Table: Relative Energies of Stable Conformers This hypothetical table lists the relative energies of plausible stable conformers of this compound.

| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| Conf-1 (Global Min.) | 65 | 70 | 0.00 |

| Conf-2 | -68 | 72 | +0.75 |

| Conf-3 | 65 | -75 | +1.20 |

Intramolecular Interactions and Strain Analysis

The relative stability of different conformers is governed by a delicate balance of intramolecular interactions and steric strain. semanticscholar.org These non-covalent interactions, though weak, can collectively have a significant impact on molecular shape.

Due to the highly specific nature of the request and the limited availability of public research data, a comprehensive article on the theoretical and computational chemistry of this compound cannot be generated at this time. Extensive searches for scholarly articles and computational studies focusing specifically on this compound did not yield the detailed findings required to populate the requested sections on reaction mechanism elucidation and molecular dynamics simulations.

Scientific research and publication are ongoing processes, and the lack of currently available data does not preclude future studies. As new research is published and indexed in scientific databases, a detailed analysis of the computational chemistry of this compound may become possible.

For researchers interested in this specific molecule, conducting novel computational studies using density functional theory (DFT) for reaction mechanism analysis and molecular dynamics (MD) simulations for dynamic behavior would be a potential avenue for generating the type of data requested in the article outline. Such studies would provide valuable insights into the fundamental chemical properties and reactivity of this compound.

Analytical Methodologies Development and Validation for 3 Phenylmethanesulfonylbenzoic Acid in Research Contexts

Electrophoretic Techniques for Separation and Analysis (e.g., Capillary Electrophoresis)

Without primary research data, the creation of informative data tables and a detailed discussion of analytical findings for 3-Phenylmethanesulfonylbenzoic acid is not feasible. Further research and publication in the field are required to establish and validate such analytical methodologies.

Method Validation Parameters and Performance Characteristics

The validation of an analytical method is a process that demonstrates its suitability for the intended purpose. For a compound like this compound, this would involve a series of tests to establish its performance characteristics. These parameters are crucial for ensuring that the method can reliably quantify the analyte and detect any impurities.

Precision, Accuracy, and Linearity Assessment

Precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. psu.edu It is typically evaluated at three levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: This addresses variations within a laboratory, such as on different days, with different analysts, or using different equipment.

Reproducibility: This measures the precision between different laboratories, often through collaborative studies. psu.edu

The precision is usually expressed as the variance, standard deviation, or coefficient of variation (relative standard deviation, %RSD) of a series of measurements. psu.edu

Accuracy refers to the closeness of the test results obtained by the method to the true value. psu.edu It is often determined by assessing the recovery of a known amount of the analyte spiked into a sample matrix. For quantitative analysis, accuracy is a critical parameter. The International Council for Harmonisation (ICH) guidelines recommend a minimum of nine determinations over at least three concentration levels covering the specified range. researchgate.net

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. psu.eduresearchgate.net This is typically demonstrated by a linear regression analysis of the analyte concentration versus the analytical signal. The correlation coefficient (r) and the coefficient of determination (r²) are key indicators of linearity, with values close to 1.000 indicating a strong linear relationship. thaiscience.info

While specific data for this compound is not available, the following table illustrates a hypothetical linearity assessment based on common practices for similar compounds using High-Performance Liquid Chromatography (HPLC).

Hypothetical Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1 | 12500 |

| 5 | 63000 |

| 10 | 126500 |

| 20 | 251000 |

| 50 | 628000 |

| 100 | 1255000 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Robustness and Ruggedness Evaluation

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. psu.edu This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, or column temperature. The evaluation of robustness is crucial during the method development phase to identify and control the critical parameters.

Ruggedness , while not an official ICH term, is often used to describe the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. It is essentially a measure of the method's reproducibility under various common operational conditions. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. psu.edu It is a parameter of limit tests and is often determined based on the signal-to-noise ratio, typically 3:1.

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. psu.edu The LOQ is a parameter for quantitative assays for low levels of compounds in sample matrices, such as impurities and degradation products. A common approach for determining the LOQ is to use a signal-to-noise ratio of 10:1.

The determination of LOD and LOQ is critical for methods intended to quantify impurities or for trace analysis of this compound.

Hypothetical LOD and LOQ Data for this compound

| Parameter | Method | Typical Value |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (S/N) Ratio | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) Ratio | 0.3 µg/mL |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Advanced Research Directions and Future Perspectives for 3 Phenylmethanesulfonylbenzoic Acid Research

Rational Design and De Novo Synthesis of Novel Analogues

The rational design and de novo synthesis of novel analogues of 3-Phenylmethanesulfonylbenzoic acid are pivotal for optimizing its potential biological activity and material properties. This approach moves beyond traditional screening methods by employing a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR).

Initial synthetic strategies would likely involve the coupling of a phenyl-substituted methanesulfonyl halide with a protected bromobenzoic acid derivative, followed by deprotection. Key to this process is the strategic modification of the core structure. For instance, substitution on the phenyl ring could modulate lipophilicity and target engagement. Alterations to the linker between the phenyl and sulfonyl groups could influence conformational flexibility, while modifications to the benzoic acid group could impact solubility and metabolic stability.

A hypothetical synthetic scheme could involve the sulfonation of a substituted biphenyl (B1667301) precursor, followed by functional group interconversion to yield the desired benzoic acid. The choice of substituents would be guided by computational predictions and known SAR data from related compound classes.

Table 1: Hypothetical Analogues of this compound and Their Design Rationale

| Analogue Name | Structural Modification | Rationale for Design |

| 4'-Hydroxy-3-phenylmethanesulfonylbenzoic acid | Addition of a hydroxyl group to the para-position of the terminal phenyl ring. | To introduce a hydrogen bond donor, potentially improving target binding affinity and aqueous solubility. |

| 3-(4-Chlorophenyl)methanesulfonylbenzoic acid | Introduction of a chlorine atom at the para-position of the terminal phenyl ring. | To enhance metabolic stability by blocking a potential site of oxidation and to explore halogen bonding interactions. |

| 3-Phenylmethanesulfonyl-4-aminobenzoic acid | Addition of an amino group ortho to the carboxylic acid. | To introduce a basic center, potentially altering the pharmacokinetic profile and enabling new binding interactions. |

| 2-Fluoro-3-phenylmethanesulfonylbenzoic acid | Introduction of a fluorine atom ortho to the methanesulfonyl group. | To modulate the electronic properties of the benzoic acid ring and potentially influence pKa. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The unique combination of a flexible sulfonyl linker and two aromatic rings in this compound suggests the potential for interaction with a variety of biological targets. Initial screening efforts would likely focus on enzyme families known to bind aryl sulfonamides and benzoic acid derivatives, such as carbonic anhydrases, matrix metalloproteinases (MMPs), and certain classes of kinases.

Beyond these established targets, advanced techniques such as chemical proteomics and phenotypic screening could uncover entirely new biological activities. For example, affinity-based protein profiling using a tagged version of this compound could identify its direct binding partners within a complex cellular lysate. Phenotypic screening, where the compound is tested across a wide array of cell-based assays, could reveal unexpected effects on cellular processes like proliferation, differentiation, or signaling, which could then be mechanistically deconvoluted.

Further research could also investigate its potential as an inhibitor of protein-protein interactions (PPIs), where the extended structure could mimic a key peptide motif at the interface of two proteins.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel compounds like this compound. Molecular docking simulations could be employed to predict the binding modes of designed analogues within the active sites of potential protein targets. These predictions can help prioritize which analogues to synthesize, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) models can be developed as more experimental data becomes available. These models mathematically correlate the structural features of the analogues with their biological activity, enabling the prediction of the activity of yet-unsynthesized compounds.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing key interactions and conformational changes that are not apparent from static docking poses. Advanced techniques like free energy perturbation (FEP) calculations can provide highly accurate predictions of binding affinities, guiding the rational design process with a high degree of precision.

Development of Sustainable and Green Synthetic Routes for Production

As research into this compound and its analogues progresses towards potential applications, the development of sustainable and environmentally friendly synthetic methods will become crucial. Traditional synthetic routes often rely on harsh reagents, stoichiometric amounts of catalysts, and volatile organic solvents.

Future research in this area will focus on several key principles of green chemistry. This includes the use of catalytic rather than stoichiometric reagents, minimizing the number of synthetic steps to reduce waste, and employing safer and more environmentally benign solvents, such as water or supercritical fluids.

One potential green approach would be the development of a one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel, reducing the need for intermediate purification and minimizing solvent use. The use of flow chemistry, where reactants are continuously passed through a reactor, can also offer improved safety, efficiency, and scalability compared to traditional batch processing.

Table 2: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Feature | Traditional Synthetic Route | Potential Green Synthetic Route |

| Catalyst | Stoichiometric Lewis acids | Recyclable solid-supported catalysts |

| Solvents | Chlorinated hydrocarbons (e.g., dichloromethane) | Water, ethanol, or supercritical CO2 |

| Energy Input | High-temperature reflux | Microwave-assisted or mechanochemical synthesis |

| Atom Economy | Moderate, with byproduct formation | High, through atom-economical reactions like C-H activation |

| Waste Generation | Significant solvent and reagent waste | Minimized through one-pot procedures and catalyst recycling |

Synergistic Applications with Emerging Technologies in Chemical Biology and Materials Science

The future of this compound research lies not only in its intrinsic properties but also in its integration with cutting-edge technologies. In chemical biology, the compound could be incorporated into novel drug delivery systems, such as antibody-drug conjugates (ADCs) or nanoparticle-based carriers, to enhance its targeting and therapeutic index. Its structure could also serve as a starting point for the development of new chemical probes for imaging or target validation.

In materials science, the rigid aromatic components and the flexible sulfonyl linker of this compound make it an interesting candidate for the development of novel polymers or metal-organic frameworks (MOFs). The benzoic acid moiety provides a convenient anchor point for polymerization or coordination to metal centers. The resulting materials could have unique optical, electronic, or mechanical properties. For example, polymers incorporating this scaffold could exhibit high thermal stability, while MOFs could be designed for applications in gas storage, catalysis, or sensing. The interplay between its chemical structure and the resulting material properties would be a fertile ground for future research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-phenylmethanesulfonylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of 3-phenylbenzoic acid derivatives. For example, chlorination of precursor benzoic acids using catalysts like FeCl₃ under controlled temperatures (30–60°C) is common . Alternatively, Suzuki-Miyaura coupling can introduce phenyl groups via palladium-catalyzed cross-coupling (e.g., PdCl₂/NaOH systems at 80–100°C) . Optimize yield by adjusting stoichiometry, solvent polarity, and reaction time.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of HPLC (for purity assessment), NMR (¹H/¹³C for structural elucidation), and mass spectrometry (HRMS for molecular weight confirmation). IR spectroscopy can verify sulfonyl (-SO₂) and carboxylic acid (-COOH) functional groups . Cross-reference spectral data with NIST Chemistry WebBook for validation .

Q. How should this compound be stored to ensure stability in long-term studies?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the sulfonyl group. Avoid exposure to moisture and light, which can degrade the compound .

Advanced Research Questions

Q. How can computational tools aid in optimizing the synthesis of this compound?

- Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, Pistachio) can predict feasible routes and identify bottlenecks . Molecular dynamics simulations help model reaction pathways, while DFT calculations optimize transition states for sulfonylation steps .

Q. What strategies resolve contradictory data in catalytic efficiency studies for this compound’s synthesis?

- Methodological Answer : Systematic parameter testing (e.g., catalyst loading, solvent effects) is critical. For example, PdCl₂ may outperform FeCl₃ in Suzuki coupling but requires rigorous oxygen-free conditions . Replicate experiments with controlled variables and use statistical tools (e.g., ANOVA) to isolate significant factors .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer : In biochemical studies, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For enzyme inhibition assays (e.g., kinases), employ fluorogenic substrates and IC₅₀ calculations. Cross-validate with in silico docking (AutoDock Vina) to correlate experimental and computational data .

Q. What environmental toxicology considerations apply to this compound?

- Methodological Answer : Conduct OECD 301/302 biodegradability tests and Daphnia magna toxicity assays to assess ecological impact. Monitor bioaccumulation potential via logP calculations and compare with structurally similar sulfonates .

Q. How can advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer : Use variable-temperature NMR to study tautomeric equilibria. Solid-state Raman spectroscopy or X-ray crystallography can differentiate crystalline forms. For dynamic analysis, employ time-resolved fluorescence spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.